REACTION_CXSMILES
|
[Cl:1][C:2]1[N:3]([CH3:13])[C:4](=[O:12])[CH:5]=[CH:6][C:7]=1[C:8]([O:10][CH3:11])=[O:9].CN(C=O)C.C1C(=O)N([Br:26])C(=O)C1>CCOC(C)=O>[Br:26][C:5]1[C:4](=[O:12])[N:3]([CH3:13])[C:2]([Cl:1])=[C:7]([C:8]([O:10][CH3:11])=[O:9])[CH:6]=1
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Name
|
|
Quantity
|
10 g
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Type
|
reactant
|
Smiles
|
ClC=1N(C(C=CC1C(=O)OC)=O)C
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
17.8 g
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Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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CCOC(=O)C
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature for 8 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
WASH
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Details
|
The organic layer was washed with sat aq. NaHSO3 solution, water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(N(C1=O)C)Cl)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.7 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 97.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |